硒化锂

描述

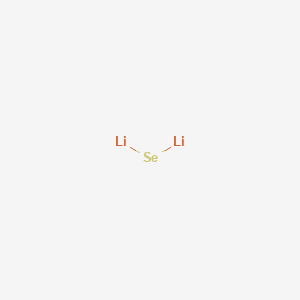

Lithium Selenide is an inorganic compound formed by selenium and lithium . It is a selenide with a chemical formula Li2Se .

Synthesis Analysis

Lithium Selenide can be synthesized via the reaction between 1.0 equivalents of grey elemental selenium and 2.1 equivalents of lithium trialkylborohydride . Another method of synthesis involves the reduction of selenium with lithium in liquid ammonia . The Li2Se can be extracted after evaporation of the ammonia . Dense single-phase films of Li2Se can be grown by both sputter deposition and thermal evaporation .Molecular Structure Analysis

Lithium selenide has the same crystal form as other selenides, which is cubic, belonging to the anti-fluorite structure . The space group is Fm3m, each unit cell has 4 units .Chemical Reactions Analysis

Lithium Selenide can act as an excellent prelithiation agent, which helps to prevent the loss of capacity and efficiency during the formation of the solid electrolyte interphase (SEI) . Additionally, the high relative conductivity and solubility of the products of lithium selenide decomposition makes it an ideal prelithiation agent .Physical And Chemical Properties Analysis

Lithium Selenide has a molecular formula of Li2Se, an average mass of 92.842 Da, and a Monoisotopic mass of 93.948532 Da .科学研究应用

Li-S and Li-Se Batteries: 锂硒电池是锂硫电池的一个有前途的替代品,具有更高的电导率和更好的电化学性能。该领域的研究重点是克服诸如“穿梭效应”之类的挑战,提高这些电池的整体效率 (Eftekhari, 2017)。

Electronically Conducting Polymers: 研究已经探讨了在Li-Se电池中使用电子导电聚合物。这些聚合物可以缓解元素硒的导电性差和锂多硒化物的臭名昭著的“穿梭效应” (Xiang et al., 2021)。

2D Materials in Li-Se Batteries: 在Li-Se电池中合理设计和应用二维(2D)材料可以显著提高它们的电化学性能。这项研究侧重于增强物理限制、化学吸附和催化效应 (Deng et al., 2020)。

Lithium Indium Selenide for Neutron Detectors: 锂铟硒化物(LiInSe2)已被开发为室温半导体探测器材料,用于热中子。它还在非线性光学、锂离子电池阳极材料和闪烁探测器材料中找到应用 (Kargar et al., 2020)。

Metal Selenides in Sodium Ion Batteries: 对金属硒化物的研究,包括硒化锂,已被用于钠离子电池。这些研究旨在解决循环过程中的体积变化问题,并提高电化学稳定性 (Luo et al., 2020)。

Selenium-Based Cathodes in Li-Se Batteries: 开发硒和碳材料的纳米复合材料,用作Li-Se电池的阴极。这些纳米复合材料在电池性能中显示出改善的利用率和稳定性 (Lee et al., 2015)。

安全和危害

未来方向

Transition Metal Selenides (TMSes) have good catalytic properties, electrical conductivity, lithiophilicity, and sulfiphilic properties and have become a research hotspot and are expected to be highly efficient catalysts for a novel generation of Lithium-Sulfur batteries (LSBs) . The Atomic Layer Deposition (ALD) technique has great potential to revolutionize the future of the battery industry .

属性

InChI |

InChI=1S/2Li.Se | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNRZDEKZDXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li][Se][Li] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065252 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium selenide | |

CAS RN |

12136-60-6 | |

| Record name | Lithium selenide (Li2Se) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium selenide (Li2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。